(2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
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Overview
Description
(2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone is a heterocyclic compound that features both a hydroxyphenyl and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone typically involves the reaction of 2-hydroxybenzaldehyde with 4-hydrazinylpyrazole under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
- (5-Fluoro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
- (2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
Uniqueness
(2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone is unique due to its specific combination of hydroxyphenyl and pyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
61466-41-9 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C10H8N2O2/c13-9-4-2-1-3-8(9)10(14)7-5-11-12-6-7/h1-6,13H,(H,11,12) |
InChI Key |
XCDMSFOFZSSTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNN=C2)O |
Origin of Product |
United States |
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